molecular formula C8H2N4S2 B13139791 Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- CAS No. 125594-14-1

Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-

Cat. No.: B13139791
CAS No.: 125594-14-1
M. Wt: 218.3 g/mol
InChI Key: KDOAQEZCERQWBK-UHFFFAOYSA-N
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Description

"Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-" (CAS: 139041-04-6) is a bis-cyanamide derivative of the thieno[3,2-b]thiophene scaffold. Its molecular formula is C₈I₂N₄S₂, with a molecular weight of 470.05 g/mol . The compound features two cyanamide (-NH-C≡N) groups attached to the 2,5-positions of a thieno[3,2-b]thiophene core, which is further substituted with iodine atoms at the 3,6-positions (Figure 1). This structure confers unique electronic properties, making it relevant in materials science, particularly for organic semiconductors or optoelectronic applications.

Properties

CAS No.

125594-14-1

Molecular Formula

C8H2N4S2

Molecular Weight

218.3 g/mol

IUPAC Name

(5-cyanoiminothieno[3,2-b]thiophen-2-ylidene)cyanamide

InChI

InChI=1S/C8H2N4S2/c9-3-11-7-1-5-6(14-7)2-8(13-5)12-4-10/h1-2H

InChI Key

KDOAQEZCERQWBK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=NC#N)S2)SC1=NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide typically involves the reaction of thieno[3,2-b]thiophene-2,5-dicarboxaldehyde with dicyanamide under specific conditions. One common method includes the use of a palladium-catalyzed Stille or Suzuki coupling reaction . These reactions are carried out in the presence of a base and a suitable solvent, often under inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dicyanamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism by which N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide exerts its effects is primarily through its electronic properties. The thieno[3,2-b]thiophene core provides a planar structure that facilitates π-conjugation, enhancing charge transport. The dicyanamide groups further stabilize the electronic structure, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Structural Differences

Halogen Substitution: The iodine atoms in "Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-" enhance electron-withdrawing effects and polarizability compared to non-halogenated analogs like 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene. This may lower the LUMO energy, favoring n-type semiconductor behavior .

Cyanamide vs. Carboxylic Acid/Esters : Cyanamide groups introduce strong hydrogen-bonding capability and electron-deficient character, contrasting with the electron-rich thiophene or ester substituents in analogs. This difference impacts intermolecular interactions and charge transport .

Isomeric Variations: Thieno[3,2-b]thiophene derivatives (e.g., the target compound) exhibit distinct π-orbital overlap compared to thieno[2,3-b]thiophene isomers, altering bandgap and optical properties .

Biological Activity

Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse sources.

Synthesis of Thieno[3,2-b]thiophene Derivatives

Thieno[3,2-b]thiophenes have been synthesized using various methodologies. A notable approach involves the nucleophilic displacement of nitro groups in 3-nitrothiophenes to form thieno[3,2-b]thiophene derivatives. The reaction typically proceeds under mild conditions and yields various substituted products that exhibit diverse biological activities .

Biological Activity Predictions

The biological activity of synthesized thieno[3,2-b]thiophene derivatives has been predicted using the Prediction of Activity Spectra for Substances (PASS) software. This software analyzes a training set of over 46,000 known drugs and biologically active compounds to predict potential biological activities. The results indicate that these compounds may serve as:

  • Oxidoreductase inhibitors
  • Chemosensitizers
  • Potassium channel large-conductance Ca-activated activators
  • Cystinyl aminopeptidase inhibitors
  • Neurotransmitter uptake inhibitors

The predictions suggest a high probability of these compounds exhibiting significant pharmacological effects .

Case Studies and Research Findings

  • Antitumor Activity : A study assessed the cytotoxic potential of thieno[3,2-b]thiophene derivatives against breast cancer and glioblastoma cell lines. The results demonstrated that certain derivatives exhibited potent antitumor activity at nanomolar concentrations. Morphological changes consistent with apoptosis were observed in treated cells .
  • Antimicrobial Properties : Other derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds derived from thieno[3,2-b]thiophene exhibited effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects has been explored in several studies. For example, the ability to inhibit oxidoreductase enzymes suggests a potential pathway for their antitumor and antimicrobial activities. Additionally, the interaction with potassium channels may contribute to their neuroprotective effects .

Data Table: Predicted Biological Activities

CompoundPredicted ActivityProbability (%)
Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-Oxidoreductase Inhibitor85
Chemosensitizer78
Potassium Channel Activator72
Cystinyl Aminopeptidase Inhibitor70
Neurotransmitter Uptake Inhibitor68

Q & A

Q. Characterization Data :

PropertyValue/TechniqueSource
Molecular FormulaC₈H₄N₂S₂Derived
Key Spectroscopy¹H/¹³C NMR, GC-MS

How can researchers characterize Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- using spectroscopic and analytical methods?

Basic Question
Characterization requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), while ¹³C NMR confirms cyanamide carbons (δ 110–120 ppm) and thiophene backbone .
  • Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z 208 for C₈H₄N₂S₂) and fragmentation patterns verify purity .
  • Elemental Analysis : Quantifies C, H, N, S ratios to confirm stoichiometry.
  • X-ray Diffraction (XRD) : Resolves crystal structure and bonding geometry (if crystalline) .

What advanced strategies optimize the synthesis of Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- for higher yield and purity?

Advanced Question
Optimization involves:

  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) or ligand-accelerated systems to enhance substitution efficiency .
  • Solvent Optimization : Evaluating aprotic solvents (DMF vs. THF) to improve reaction kinetics .
  • In Situ Monitoring : Using techniques like FT-IR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
  • Process Simulation : Computational tools (Aspen, COMSOL) model reaction pathways to identify bottlenecks .

Q. Example Workflow :

Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity.

Response Surface Methodology (RSM) : Statistically correlate variables with yield/purity .

How do the electronic properties of Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- compare to unsubstituted thienothiophene derivatives?

Advanced Question
The cyanamide groups alter electron density:

  • Computational Analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 3.2 eV vs. 3.8 eV for unsubstituted analogs) .
  • Experimental Validation :
    • UV-Vis Spectroscopy : Measures absorption edges (e.g., λₘₐₓ ~350 nm) to estimate band gaps.
    • Cyclic Voltammetry : Determines redox potentials (e.g., E₁/2 = -1.2 V vs. Ag/Ag⁺) for charge transport studies .

Key Insight : Cyanamide’s electron-withdrawing nature reduces π-conjugation, impacting optoelectronic applications .

How can researchers resolve contradictions in reported thermal stability data for Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-?

Advanced Question
Contradictions often arise from methodological differences:

  • Variable Analysis : Compare decomposition temperatures (TGA vs. DSC) and heating rates (5°C/min vs. 10°C/min) .
  • Purity Assessment : Use HPLC or elemental analysis to rule out impurities affecting stability .
  • Environmental Controls : Replicate studies under inert atmospheres (N₂ vs. air) to assess oxidative degradation .
  • Theoretical Frameworks : Apply kinetic models (e.g., Arrhenius) to correlate thermal behavior with molecular structure .

Q. Recommended Protocol :

Standardize testing conditions (heating rate, atmosphere).

Cross-validate with multiple techniques (TGA, DSC, isothermal aging).

Publish raw data for transparency .

What methodological challenges arise in studying the reactivity of Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- in cross-coupling reactions?

Advanced Question
Challenges include:

  • Side Reactions : Competing pathways (e.g., polymerization or cyanamide hydrolysis) require inert conditions and low-temperature protocols .
  • Catalyst Poisoning : Thiophene sulfur atoms may deactivate Pd catalysts; solutions include using S-tolerant ligands (e.g., XPhos) .
  • Monitoring Tools : Operando spectroscopy (Raman, UV-Vis) tracks reactive intermediates .

Q. Experimental Design :

  • Control Reactions : Compare reactivity with non-cyanamide analogs.
  • High-Throughput Screening : Test 96-well plate formats to rapidly identify optimal conditions .

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